18:1 Ethylene Glycol

Overview

Description

18:1 Ethylene Glycol, also known as polyethylene glycol dioleate, is a nonionic surfactant and emulsifier. It is a fatty acid ester derived from oleic acid and polyethylene glycol. This compound is widely used in various industries due to its excellent emulsifying, dispersing, and solubilizing properties .

Preparation Methods

18:1 Ethylene Glycol is typically synthesized through the esterification of polyethylene glycol with oleic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve heating the reactants to a temperature range of 150-200°C under reduced pressure to remove water formed during the reaction .

In industrial production, the process is scaled up using large reactors with precise control over temperature, pressure, and reactant ratios to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

18:1 Ethylene Glycol can undergo various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ester groups in polyoxyethylene dioleate can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Scientific Research Applications

18:1 Ethylene Glycol has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: It is employed in cell culture media and other biological applications due to its biocompatibility and ability to stabilize emulsions.

Medicine: this compound is used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of polyoxyethylene dioleate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to form stable emulsions and dispersions. The polyoxyethylene chains in the molecule provide hydrophilic properties, while the dioleate groups provide hydrophobic properties, making it an effective surfactant .

In biological systems, polyoxyethylene dioleate can interact with cell membranes and proteins, enhancing the permeability and solubility of various compounds. This interaction is crucial in pharmaceutical applications where it helps in the delivery of drugs across biological barriers .

Comparison with Similar Compounds

18:1 Ethylene Glycol is similar to other nonionic surfactants such as:

Polysorbate 80 (Polyoxyethylene sorbitan monooleate): Both compounds are used as emulsifiers and solubilizing agents in pharmaceutical and cosmetic formulations.

Polyethylene glycol monooleate: This compound is also used as a surfactant and emulsifier, but it has only one oleate group compared to the two oleate groups in polyoxyethylene dioleate, which may affect its emulsifying efficiency.

Polyethylene glycol stearate: Similar to polyoxyethylene dioleate, this compound is used in various formulations for its emulsifying properties.

Biological Activity

18:1 Ethylene Glycol, also known as 1,2-dioleoyl ethylene glycol, is a lipid compound derived from ethylene glycol and oleic acid. This compound is notable for its use in various biological and industrial applications, particularly as a component in liposomes for drug delivery systems. Understanding its biological activity is crucial for its application in medical and pharmaceutical fields.

- Molecular Formula : C38H70O4

- Molecular Weight : 590.96 g/mol

- CAS Number : 928-24-5

- Appearance : Light yellow oil, hygroscopic.

Mode of Action

This compound functions primarily through its interactions with cellular membranes and biological molecules. Its lipid structure allows it to integrate into lipid bilayers, which can influence membrane fluidity and permeability. This property is essential for its role in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents.

1. Drug Delivery Systems

This compound is extensively used in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs, enhancing their solubility and bioavailability. The lipophilic nature of the compound aids in the formation of stable liposomal structures that can effectively deliver hydrophobic drugs.

2. Cryopreservation

Due to its antifreeze properties, ethylene glycol derivatives are employed in cryopreservation techniques for biological samples. The ability to lower the freezing point of water helps protect cells from ice crystal formation during freezing processes.

Case Studies

-

Toxicological Profile :

A study highlighted the toxic effects of ethylene glycol when ingested at high doses. In a clinical case, a patient presented with severe metabolic acidosis due to ethylene glycol intoxication, necessitating treatment with ethanol to inhibit toxic metabolite formation . -

Developmental Toxicity :

Research involving animal models indicated that exposure to ethylene glycol can lead to adverse developmental outcomes, such as reduced fetal weight and increased malformations at high concentrations . -

Hematological Effects :

Limited studies have shown potential hematological effects associated with high doses of ethylene glycol, although findings vary significantly across different studies .

Biochemical Pathways

| Pathway | Effect |

|---|---|

| Membrane Dynamics | Alters fluidity and permeability |

| Signal Transduction | Influences pathways related to cell signaling |

| Enzymatic Activity | Potentially inhibits or activates various enzymes |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has specific characteristics regarding absorption, distribution, metabolism, and excretion (ADME). Its lipid solubility enhances its absorption through biological membranes, while its metabolism involves enzymatic pathways that could lead to various metabolites with distinct biological activities.

Dosage Effects in Animal Models

Research on dosage effects indicates that higher concentrations can lead to significant toxicity, including renal damage and metabolic disturbances. However, detailed studies on dosage-response relationships are still needed for comprehensive understanding .

Properties

IUPAC Name |

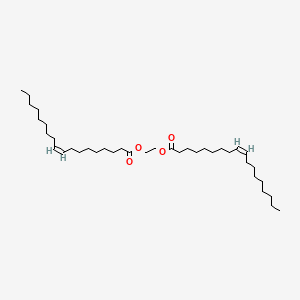

2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSOSPOXQKNIKJ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858840 | |

| Record name | Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Polyoxyethylene dioleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-24-5, 9005-07-6 | |

| Record name | 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioleoyl ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyoxyethylene dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E10S5M8KE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polyoxyethylene dioleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.